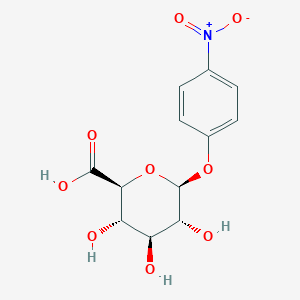

4-Nitrophenyl beta-D-glucopyranosiduronic acid

説明

4-nitrophenyl beta-D-glucuronide is a beta-D-glucosiduronic acid having a 4-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-glucosiduronic acid and a C-nitro compound. It is functionally related to a 4-nitrophenol.

作用機序

Target of Action

The primary target of 4-Nitrophenyl-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .

Mode of Action

4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases 4-nitrophenol , a compound that can be detected colorimetrically . This interaction allows the activity of β-glucuronidase to be measured and quantified .

Biochemical Pathways

The action of 4-Nitrophenyl-beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s defense mechanism against xenobiotics and endobiotics. It involves the addition of a glucuronic acid moiety to these substances to increase their solubility and facilitate their excretion .

Pharmacokinetics

As a substrate for β-glucuronidase, it is likely to be involved in metabolic processes in the body, particularly in the liver where the enzyme is abundantly present .

Result of Action

The cleavage of 4-Nitrophenyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of the activity of β-glucuronidase . This can be particularly useful in research and diagnostic settings, where the activity of this enzyme may be of interest .

Action Environment

The action of 4-Nitrophenyl-beta-D-glucuronide is likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that may interact with the compound or the enzyme, and the specific characteristics of the biological system in which the action is taking place . .

生化学分析

Biochemical Properties

4-Nitrophenyl-beta-D-glucuronide plays a crucial role in biochemical reactions. It is often used as a substrate for the enzyme β-glucuronidase . The interaction between 4-Nitrophenyl-beta-D-glucuronide and β-glucuronidase is a key step in the breakdown of complex carbohydrates in the body .

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. This enzyme is involved in the metabolism of glucuronides, a class of carbohydrates that play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl-beta-D-glucuronide exerts its effects through its interactions with β-glucuronidase. This enzyme catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide, resulting in the release of 4-nitrophenol and D-glucuronic acid . This reaction is a key step in the metabolism of glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl-beta-D-glucuronide can change over time. For example, the rate of the reaction catalyzed by β-glucuronidase can vary depending on the concentration of 4-Nitrophenyl-beta-D-glucuronide

Metabolic Pathways

4-Nitrophenyl-beta-D-glucuronide is involved in the metabolism of glucuronides. This metabolic pathway involves the enzyme β-glucuronidase, which catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide .

生物活性

4-Nitrophenyl beta-D-glucopyranosiduronic acid (PGUA) is a synthetic compound widely utilized in biochemical assays, particularly for studying β-glucuronidase activity. This compound serves as a substrate in various enzymatic reactions and has implications in microbiological diagnostics and enzyme characterization.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a nitrophenyl group attached to a glucuronic acid moiety, which is crucial for its biological activity. The compound's structural characteristics facilitate interactions with specific enzymes, particularly glycoside hydrolases.

| Property | Value |

|---|---|

| Molecular Weight | 267.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Enzymatic Applications

PGUA is primarily employed in assays to evaluate β-glucuronidase activity. This enzyme catalyzes the hydrolysis of glucuronides, releasing aglycones and contributing to various metabolic processes. The use of PGUA allows researchers to quantify enzyme activity through colorimetric changes, as the hydrolysis of the substrate produces a colored product.

Case Study: Enzyme Characterization

In a study by Neun et al. (2022), PGUA was used to identify and characterize a novel β-glucuronidase (SN243) through functional metagenomic screening. The research demonstrated that SN243 exhibited promiscuous catalytic activity, highlighting the utility of PGUA in enzyme discovery and characterization .

Diagnostic Applications

PGUA has also been utilized in diagnostic microbiology, particularly for identifying Escherichia coli in clinical samples. A study evaluated modifications to the PGUA assay, enhancing its sensitivity and specificity for detecting bacterial infections . This application underscores the compound's significance beyond basic research, extending into clinical diagnostics.

Table 2: Applications of PGUA in Research

| Application | Description |

|---|---|

| Enzyme Activity Assays | Used as a substrate for measuring β-glucuronidase activity. |

| Microbial Diagnostics | Employed in assays for identifying E. coli from urine samples. |

| Structural Biology | Aids in elucidating enzyme mechanisms through crystallography studies. |

Research Findings

Recent studies have provided insights into the structural dynamics and catalytic mechanisms involving PGUA. For instance, X-ray crystallography has revealed the binding interactions between PGUA and various β-glucuronidases, facilitating a deeper understanding of enzyme specificity and efficiency .

Kinetic Studies

Kinetic analyses of enzymes utilizing PGUA have shown varied turnover rates, indicative of their catalytic efficiency. These studies are vital for developing inhibitors or modulators that could have therapeutic applications.

科学的研究の応用

Enzymatic Assays

4-Nitrophenyl β-D-glucuronide serves as a colorimetric substrate for measuring the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides. The hydrolysis of this substrate releases 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This property makes it invaluable for:

- Assessing enzyme activity : It allows researchers to determine the concentration of β-glucuronidase in various biological samples, including serum and tissue extracts.

- Studying enzyme kinetics : The substrate's reaction rates provide insights into the catalytic mechanisms and efficiency of β-glucuronidase under different conditions .

Drug Metabolism Studies

In pharmacology, 4-nitrophenyl β-D-glucuronide is used to investigate the metabolism of drugs that undergo glucuronidation. This metabolic pathway is crucial for the detoxification and elimination of various pharmaceuticals. Applications include:

- Evaluating drug interactions : By using this substrate in assays, researchers can assess how different compounds affect the activity of glucuronidating enzymes.

- Understanding toxicity : Studies involving this substrate can help elucidate potential toxic effects associated with drug metabolites that are formed via glucuronidation .

Diagnostic Applications

The compound has diagnostic potential in clinical settings:

- In vitro diagnostics : It is utilized in assays to detect the presence of β-glucuronidase in biological fluids, which can indicate certain pathological conditions, including liver dysfunction or certain cancers .

- Quality control in food safety : The substrate is also employed in microbiological assays to detect bacterial contamination through enzyme activity measurement, contributing to food safety protocols .

Research on Glycosidases

Beyond its role with β-glucuronidase, 4-nitrophenyl β-D-glucuronide is part of a broader category of substrates used to study glycosidases:

- Substrate specificity studies : Researchers utilize various nitrophenyl glycosides to understand the specificity and action mechanisms of different glycosidases.

- Biochemical characterization : Its use aids in characterizing newly discovered enzymes from microbial sources, enhancing our understanding of glycoside hydrolases .

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of 4-nitrophenyl β-D-glucuronide in measuring β-glucuronidase activity in human serum samples. The results indicated a correlation between elevated enzyme levels and liver disease markers, highlighting its diagnostic relevance.

Case Study 2: Drug Interaction Assessment

Research involving co-administration of a common analgesic with an enzyme inhibitor showed altered metabolism rates when using 4-nitrophenyl β-D-glucuronide as a substrate. The findings suggested significant implications for understanding drug efficacy and safety profiles.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209670 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-94-2, 60833-84-3 | |

| Record name | p-Nitrophenyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。